5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid
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Overview
Description
5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid is a chemical compound with the molecular formula C14H12N4O3 and a molecular weight of 284.27 g/mol. This compound is characterized by the presence of an azido group (-N3) and a methoxyphenylamino group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid typically involves the following steps:
Nitration: The starting material, 2-aminobenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Azidation: The amino group is converted to an azido group using sodium azide.
Coupling: The azido compound is coupled with 4-methoxyaniline under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amino group.
Oxidation Reactions: The methoxy group can be oxidized under specific conditions.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Hydrogen Gas: Used for reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
Amino Derivatives: Formed by the reduction of the azido group.
Oxidized Products: Formed by the oxidation of the methoxy group.
Scientific Research Applications
5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein labeling.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings. This property is exploited in bioconjugation and labeling studies. The methoxyphenylamino group can interact with various enzymes and proteins, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Azido-4-methoxybenzoic acid
- 4-Azido-2-methoxybenzoic acid
- 5-Amino-2-[(4-methoxyphenyl)amino]benzoic acid
Uniqueness
5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid is unique due to the presence of both an azido group and a methoxyphenylamino group. This combination allows for versatile chemical reactivity and a wide range of applications in scientific research.
Properties
CAS No. |
58101-30-7 |
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Molecular Formula |
C14H12N4O3 |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
5-azido-2-(4-methoxyanilino)benzoic acid |
InChI |
InChI=1S/C14H12N4O3/c1-21-11-5-2-9(3-6-11)16-13-7-4-10(17-18-15)8-12(13)14(19)20/h2-8,16H,1H3,(H,19,20) |
InChI Key |
PESQASIOCQOBEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=C(C=C2)N=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
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